2-[4-(1-phenylethoxy)phenyl]quinoxaline
Description
Properties
IUPAC Name |
2-[4-(1-phenylethoxy)phenyl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c1-16(17-7-3-2-4-8-17)25-19-13-11-18(12-14-19)22-15-23-20-9-5-6-10-21(20)24-22/h2-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEGUAZIGCNTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
Quinoxaline derivatives vary significantly based on substituents at the 2- and 3-positions. Below is a structural and functional comparison with key analogs:
Key Observations :
- Halogenated or sulfonated derivatives (e.g., ) exhibit enhanced binding to charged biological targets, such as enzymes or receptors.
Key Observations :
- Antimicrobial Activity: Smaller substituents (e.g., methylphenoxy ) favor broad-spectrum activity, while bulkier groups (e.g., phenylethoxy) may limit penetration in Gram-negative bacteria.
- Anticancer Activity : Ethoxy and halogen substituents enhance cytotoxicity, likely due to increased oxidative stress induction .
- Central Nervous System (CNS) Activity : Piperazinyl-linked derivatives (e.g., ) show promise in antipsychotic applications due to receptor-binding versatility.
Key Observations :
- Nucleophilic aromatic substitution is a versatile strategy for introducing alkoxy/aryloxy groups .
- Piperidine or piperazine incorporation requires multi-step synthesis, including coupling and sulfonylation .
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-[4-(1-phenylethoxy)phenyl]quinoxaline, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves condensation of ortho-phenylenediamine with a dicarbonyl precursor under acidic or basic conditions. Key steps include:
- Precursor selection : Use of 4-(1-phenylethoxy)benzil derivatives as dicarbonyl precursors to introduce the phenylethoxy substituent .
- Solvent/base optimization : Dimethyl sulfoxide (DMSO) or acetonitrile with triethylamine as a base improves reaction efficiency .
- Reaction monitoring : Thin-layer chromatography (TLC) in hexane/ethyl acetate systems tracks progress, ensuring completion before purification via column chromatography or recrystallization .
- Yield enhancement : Adjusting stoichiometric ratios (e.g., 1:1.2 for diamine:dicarbonyl) and refluxing at 60–80°C for 6–8 hours maximizes yields (reported 56–86% in analogous syntheses) .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and ether-linked substituents (e.g., phenylethoxy group at δ 4.5–5.0 ppm). Spin-spin coupling confirms regiochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C22H19N2O) and detects isotopic patterns .
- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolves crystal packing and dihedral angles between quinoxaline and substituent rings (e.g., ~22° in fluorophenyl analogs) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of quinoxaline derivatives with enhanced bioactivity?
Answer:
SAR strategies involve:
- Substituent variation : Electron-withdrawing groups (e.g., -NO2, -CF3) at the phenyl ring increase antiproliferative activity (e.g., IC50 = 2.5 µM in HCT116 cells for urea derivatives) .
- Ether vs. thioether linkages : Thioether analogs (e.g., propylthio substituents) show improved enzyme inhibition (e.g., topoisomerase II) due to sulfur’s nucleophilicity .
- Hybridization : Coupling with coumarin moieties enhances dual-targeting (e.g., kinase and DNA intercalation) .
- Computational docking : Molecular modeling predicts binding affinities to targets like EGFR or PARP, guiding rational substitutions .
Advanced: How should researchers resolve contradictions in reported biological activities of quinoxaline derivatives?
Answer:
Address discrepancies via:
- Assay standardization : Compare IC50 values under consistent conditions (e.g., MTT assay at 48h vs. 72h incubation) .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to identify false negatives from rapid metabolism .
- Structural validation : Confirm compound integrity post-assay (e.g., LC-MS to detect degradation) .
- Target profiling : Use kinase panels or proteomics to differentiate off-target effects (e.g., ROS induction vs. specific kinase inhibition) .
Advanced: What mechanistic insights explain the antiproliferative effects of 2-substituted quinoxalines?
Answer:
Key mechanisms include:
- Topoisomerase II inhibition : Stabilizes DNA cleavage complexes, as shown via plasmid relaxation assays .
- Cell cycle arrest : Flow cytometry reveals G2/M phase arrest in MCF-7 cells (e.g., 48h treatment with 10 µM) .
- ROS induction : DCFH-DA assays quantify reactive oxygen species (ROS) upregulation, triggering apoptosis .
- Mitochondrial targeting : JC-1 staining demonstrates loss of mitochondrial membrane potential .
Advanced: How can computational methods optimize quinoxaline derivatives for selective enzyme inhibition?
Answer:
Computational workflows include:
- Molecular docking (AutoDock/Vina) : Predict binding poses in ATP pockets (e.g., EGFR TK domain) .
- MD simulations (GROMACS) : Assess ligand-protein stability over 100-ns trajectories .
- QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with IC50 values .
- ADMET prediction (SwissADME) : Optimize bioavailability and reduce hepatotoxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
